molecular formula C9H9N3O2 B11726394 methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate

methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate

Cat. No.: B11726394
M. Wt: 191.19 g/mol
InChI Key: JSKJCGITVPSCBA-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable processes that ensure consistency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biological pathways. The exact molecular targets and pathways depend on the specific context in which the compound is used, such as in cancer therapy or enzyme inhibition studies .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
  • 7-Azaindole
  • Pyrrolo[1,2-a]pyrazines

Uniqueness

Methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate is unique due to its specific structural features and the presence of both amino and ester functional groups. These characteristics confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)5-4-7(10)12-6-2-3-11-8(5)6/h2-4,11H,1H3,(H2,10,12)

InChI Key

JSKJCGITVPSCBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1NC=C2)N

Origin of Product

United States

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